3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(3-nitrophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-5-10(15-11-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYIDCPMHGGTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293060 | |
| Record name | 3-Methyl-5-(3-nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126633-03-2 | |
| Record name | 3-Methyl-5-(3-nitrophenyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126633-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(3-nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Analysis of Synthetic Methodologies for 3 Methyl 5 3 Nitrophenyl 1,2 Oxazole
Retrosynthetic Strategies for the 1,2-Oxazole Core Bearing 3-Nitrophenyl and Methyl Substituents
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesizable starting materials. For 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole, two primary disconnection strategies emerge based on the fundamental methods of isoxazole (B147169) ring formation.
Strategy A: Condensation Approach
This strategy involves the disconnection of the N1–O2 and C3–C4 bonds of the isoxazole ring. This pathway identifies hydroxylamine (B1172632) (or its salt) and a 1,3-dicarbonyl compound as the key precursors. For the target molecule, the required precursor is 1-(3-nitrophenyl)butane-1,3-dione (B1594570) . This diketone can be further disconnected via a Claisen condensation reaction between a 3-nitrobenzoyl derivative (like ethyl 3-nitrobenzoate) and acetone.
Strategy B: Cycloaddition Approach
The second major strategy is based on a [3+2] cycloaddition reaction, which involves disconnecting the C3–C4 and C5–O2 bonds. This approach identifies a nitrile oxide as the three-atom component and an alkyne as the two-atom component. For the synthesis of this compound, this retrosynthesis leads to 3-nitrobenzonitrile (B78329) oxide and propyne (B1212725) . The nitrile oxide is not typically isolated and is generated in situ from a stable precursor, most commonly 3-nitrobenzaldoxime , through oxidation or from a corresponding hydroximoyl halide through dehydrohalogenation.
These two distinct retrosynthetic pathways form the basis for the classical and modern synthetic methodologies discussed in the subsequent sections.
Classical Condensation and Cyclization Approaches to this compound
The most traditional and widely employed method for synthesizing 3,5-disubstituted isoxazoles is the condensation of a β-dicarbonyl compound with hydroxylamine. researchgate.net This approach is robust and proceeds via the formation of a mono-oxime intermediate, which subsequently undergoes acid- or base-catalyzed cyclization and dehydration to furnish the aromatic isoxazole ring.
The key steps for this synthesis are:
Synthesis of 1-(3-nitrophenyl)butane-1,3-dione: This precursor is typically prepared via a base-mediated Claisen condensation between an ester, ethyl 3-nitrobenzoate , and a ketone, acetone . researchgate.net A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate acetone, generating an enolate that attacks the carbonyl group of the ester.
Cyclization with Hydroxylamine: The synthesized 1,3-diketone is then reacted with hydroxylamine hydrochloride in a suitable solvent, often ethanol (B145695) or acetic acid. The reaction can be performed under acidic or basic conditions to facilitate the cyclization and dehydration steps, yielding this compound.
| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Typical Conditions | Product | Ref. |
| 1 | Ethyl 3-nitrobenzoate | Acetone | Sodium ethoxide (NaOEt) | Ethanol, Reflux | 1-(3-nitrophenyl)butane-1,3-dione | researchgate.net |
| 2 | 1-(3-nitrophenyl)butane-1,3-dione | Hydroxylamine hydrochloride | Sodium acetate (B1210297) / Acetic acid | Ethanol, Reflux | This compound | researchgate.net |
This table presents a representative synthesis based on established Claisen condensation and isoxazole formation protocols.
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and highly convergent method for constructing the 1,2-oxazole ring. nih.govyoutube.com This reaction is a cornerstone of heterocyclic chemistry due to its high degree of regioselectivity and functional group tolerance. mdpi.com For the target molecule, this involves the reaction of in situ generated 3-nitrobenzonitrile oxide with propyne.
The generation of the nitrile oxide is a critical step. A common laboratory method is the dehydrohalogenation of a hydroximoyl chloride, which is itself formed from an aldoxime. A more direct route is the oxidation of the aldoxime, 3-nitrobenzaldoxime , using a mild oxidizing agent such as sodium hypochlorite (B82951) (NaOCl) or N-Chlorosuccinimide (NCS) in a solvent like dichloromethane (B109758) or ethyl acetate. nih.govuchicago.edu The highly reactive nitrile oxide intermediate is trapped as it is formed by the dipolarophile, propyne, to prevent its dimerization into a furoxan.
The cycloaddition proceeds with high regioselectivity, where the oxygen atom of the nitrile oxide adds to the more substituted carbon of the unsymmetrical alkyne (propyne), and the carbon atom of the nitrile oxide adds to the less substituted carbon. This regiochemical preference leads specifically to the desired 3,5-disubstituted isoxazole isomer.
| Step | Precursor | Reagents | Dipolarophile | Typical Conditions | Product | Ref. |
| 1 | 3-Nitrobenzaldehyde (B41214) | Hydroxylamine hydrochloride | - | Ethanol/Water, NaOAc | 3-Nitrobenzaldoxime | nih.gov |
| 2 | 3-Nitrobenzaldoxime | Sodium hypochlorite (NaOCl), Triethylamine | Propyne | CH₂Cl₂, Room Temp | This compound | nih.govyoutube.com |
This table outlines a typical sequence for isoxazole synthesis via 1,3-dipolar cycloaddition.
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single pot to form a complex product. researchgate.net While less common than the stepwise classical methods, MCRs have been developed for the synthesis of 3,5-disubstituted isoxazoles.
A plausible one-pot, three-component approach for this compound could involve the reaction of 3-nitrobenzaldehyde , hydroxylamine hydrochloride , and a terminal alkyne, propyne . researchgate.net In this sequence, the aldehyde and hydroxylamine first condense to form 3-nitrobenzaldoxime. This is then oxidized in situ to the corresponding nitrile oxide, which is immediately trapped by propyne in a [3+2] cycloaddition, all within the same reaction vessel. This strategy avoids the isolation of intermediates, thereby saving time and resources.
Modern and Catalytic Synthetic Routes to this compound
Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods. This includes the use of transition-metal catalysts to facilitate novel bond formations and the application of green chemistry principles to minimize environmental impact.
While the outline specifies oxazole (B20620) formation, the target is a 1,2-oxazole (isoxazole). Transition-metal catalysis is highly relevant for both isomers, and for isoxazoles, it has been particularly impactful in cycloaddition reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click reaction," and a similar principle applies to the synthesis of isoxazoles. Copper(I) catalysts have been shown to significantly accelerate the 1,3-dipolar cycloaddition between terminal alkynes and in situ generated nitrile oxides. researchgate.net This catalytic variant allows the reaction to proceed under milder conditions and often with higher yields compared to the uncatalyzed thermal reaction. A heterogeneous copper catalyst, such as a copper-graphene nanohybrid, can also be employed, offering the advantage of easy recovery and reuse. researchgate.net
Other transition metals like ruthenium and palladium have been used to synthesize isoxazoles, often through intramolecular cyclization of precursors like 2-alkyne-1-one oximes. nih.gov However, for a simple 3,5-disubstituted pattern as in the target molecule, the copper-catalyzed cycloaddition remains one of the most direct and efficient catalytic methods.
| Catalyst System | Reaction Type | Precursor 1 | Precursor 2 | Typical Conditions | Advantage | Ref. |
| CuI / Base | Catalytic [3+2] Cycloaddition | 3-Nitrobenzaldoxime | Propyne | H₂O/THF, NaHCO₃, Room Temp | Mild conditions, High yield, "Click" reaction | researchgate.net |
| Ruthenium(II) complexes | [3+2] Cycloaddition | Aldoxime | Alkyne | Organic solvent, Room Temp | High regioselectivity for some substrates | nih.gov |
This table summarizes modern catalytic approaches applicable to the synthesis of the target isoxazole.
Green chemistry aims to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by modifying classical and modern methods. abap.co.in
Microwave and Ultrasound Irradiation: Non-conventional energy sources like microwave (MW) and ultrasound irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often higher product yields. mdpi.commdpi.comfccollege.ac.in The condensation of 1-(3-nitrophenyl)butane-1,3-dione with hydroxylamine, which might take several hours under conventional reflux, could potentially be completed in minutes using microwave heating. abap.co.in Similarly, ultrasound irradiation has been shown to promote the clean and rapid synthesis of isoxazoles in high yields, sometimes in aqueous media. mdpi.comresearchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a core tenet of green chemistry. The synthesis of isoxazoles has been successfully demonstrated in water or water-ethanol mixtures. nih.govresearchgate.net Performing the cycloaddition or condensation reactions in water not only reduces organic waste but can sometimes enhance reactivity and selectivity due to hydrophobic effects.
| Synthetic Method | Conventional Conditions | Green Alternative | Advantages of Green Method | Ref. |
| Condensation | Ethanol, Reflux, 4-6 hours | Microwave Irradiation, 5-10 minutes | Drastic reduction in reaction time, energy savings. | abap.co.in |
| [3+2] Cycloaddition | CH₂Cl₂, Stirring, 2-4 hours | Ultrasound, Water, 20-30 minutes | Avoids hazardous solvents, faster reaction, high yield. | mdpi.comresearchgate.net |
This table compares conventional and green approaches for the synthesis of the target isoxazole.
By integrating these modern catalytic and green chemistry approaches, the synthesis of this compound can be achieved with greater efficiency, selectivity, and sustainability.
Flow Chemistry and Continuous Processing Applications in 1,2-Oxazole Synthesis
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability. These benefits are particularly relevant for the synthesis of heterocyclic compounds like 1,2-oxazoles.
The application of flow chemistry to 1,2-oxazole synthesis often involves the translation of established batch methodologies into a continuous regime. For instance, the 1,3-dipolar cycloaddition, a key reaction for forming the isoxazole ring, can be adapted to flow reactors. In this setup, streams of an alkyne and a precursor to a nitrile oxide (such as an oxime or hydroximoyl chloride) are mixed and passed through a heated reaction coil or a packed-bed reactor containing a solid-supported base or catalyst to promote the reaction. The short residence times and precise temperature control achievable in microreactors can lead to higher yields, improved purity, and reduced reaction times compared to batch conditions.
Furthermore, flow chemistry enables the use of reaction conditions that are often challenging in batch synthesis. Photochemical reactions, for example, can be performed more efficiently and safely in flow reactors, which offer a high surface-area-to-volume ratio for uniform irradiation. While not a direct synthesis of the 1,2-oxazole ring, photochemical isomerization of isoxazoles to oxazoles has been successfully demonstrated in continuous flow, showcasing the potential for downstream functionalization of the core scaffold. Similarly, microwave-assisted synthesis, known for its ability to accelerate reactions, has been combined with continuous-flow systems to rapidly produce isoxazole derivatives.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The synthesis of this compound would likely proceed via one of two primary pathways, each requiring careful optimization of reaction conditions to maximize yield and purity.
Condensation of a β-Diketone with Hydroxylamine: This approach involves the reaction of 1-(3-nitrophenyl)butane-1,3-dione with hydroxylamine hydrochloride. The key challenge in this method is controlling the regioselectivity of the condensation, as two different isoxazole isomers can potentially form. Optimization parameters include the choice of solvent, base, and the potential use of acid or Lewis acid catalysts to direct the cyclization. For example, studies on related β-enamino diketones have shown that solvents like ethanol can influence the regioisomeric ratio, while the addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can provide high regioselectivity for a single product. nih.gov
1,3-Dipolar Cycloaddition: This method utilizes the reaction between prop-1-yne and 3-nitrobenzonitrile oxide. The nitrile oxide is typically generated in situ from 3-nitrobenzaldehyde oxime via oxidation or from 3-nitrobenzohydroximoyl chloride by dehydrohalogenation with a base. The optimization of this reaction involves screening bases, solvents, reaction temperature, and time. Studies on analogous cycloadditions have demonstrated that inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective. nih.gov The choice of solvent can range from polar aprotic (e.g., DMF, CH₃CN) to non-polar (e.g., toluene), and the optimal temperature can vary significantly depending on the reactivity of the substrates.
A systematic approach to optimizing the synthesis of a 3,5-disubstituted isoxazole via 1,3-dipolar cycloaddition is illustrated in the following table, based on general findings for this reaction class.
| Entry | Parameter Varied | Condition | Yield (%) |
|---|---|---|---|
| 1 | Base | Triethylamine (Et₃N) | Low |
| 2 | Base | Potassium Carbonate (K₂CO₃) | 71 |
| 3 | Base | Sodium Carbonate (Na₂CO₃) | 72 |
| 4 | Solvent | Toluene | 65 |
| 5 | Solvent | Acetonitrile (CH₃CN) | 75 |
| 6 | Solvent | N,N-Dimethylformamide (DMF) | 78 |
| 7 | Temperature | Room Temperature | 55 |
| 8 | Temperature | 60 °C | 79 |
| 9 | Temperature | 80 °C | 85 |
| 10 | Temperature | 100 °C | 82 (decomposition observed) |
This table represents a hypothetical optimization study for a generic 1,3-dipolar cycloaddition to form a 3,5-disubstituted isoxazole, with yield data inspired by published results for analogous reactions. nih.govnih.gov
Stereoselective Synthesis Approaches for Chiral Analogs of this compound (if applicable to future derivatives)
While this compound itself is an achiral molecule, the development of chiral analogs is of significant interest, particularly for applications in medicinal chemistry where enantiomers of a drug can have vastly different biological activities. Stereoselective synthesis of derivatives could be achieved by introducing a chiral center elsewhere in the molecule, for example, by modifying the methyl group or adding a chiral substituent to the phenyl ring.
Several strategies could be employed for the asymmetric synthesis of such chiral analogs:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral alkyne or a chiral β-diketone, derived from natural products like amino acids or terpenes, could be used in the synthesis. The inherent chirality of the starting material would be carried through the reaction sequence to yield a chiral 1,2-oxazole product. This method has been successfully used to prepare chiral 1,2-oxazole derivatives that serve as building blocks for novel heterocyclic amino acids. nih.gov
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that can be attached to an achiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. For example, an achiral β-diketone could be derivatized with a chiral auxiliary, followed by cyclization to form the isoxazole ring. Subsequent removal of the auxiliary would furnish the enantiomerically enriched product.
Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. It involves the use of a small amount of a chiral catalyst to produce a large amount of a chiral product. For the synthesis of 1,2-oxazole analogs, a chiral Lewis acid or a chiral phase-transfer catalyst could potentially be used to control the stereochemistry of the ring-forming reaction. In a broader context, chiral ligands are extensively used in transition-metal-catalyzed reactions. For example, planar-chiral ligands have been developed for nickel-catalyzed asymmetric reductions, which could be applied to precursors of 1,2-oxazole derivatives to install a stereocenter with high enantioselectivity. The development of a catalytic, asymmetric 1,3-dipolar cycloaddition or an asymmetric condensation reaction would be a highly desirable goal for accessing chiral 1,2-oxazoles.
Investigations into the Chemical Reactivity and Transformation Pathways of 3 Methyl 5 3 Nitrophenyl 1,2 Oxazole
Reactivity of the 1,2-Oxazole Heterocyclic Ring in 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
The 1,2-oxazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of a weak N-O bond and the electronegativity of the heteroatoms. This leads to a unique chemical profile distinct from its isomeric oxazole (B20620) counterpart.
The 1,2-oxazole ring in compounds like this compound is susceptible to cleavage, particularly under reductive conditions. The inherent weakness of the N-O bond is the primary driver for this reactivity. A principal transformation is the reductive ring scission, which involves the cleavage of this bond. This process can be initiated by various reducing agents, including catalytic hydrogenation or dissolving metals.
For instance, the reductive cleavage of the N-O bond in the 1,2-oxazole ring typically proceeds via a two-electron reduction. This leads to an imine intermediate, which can then be hydrolyzed to yield a β-hydroxy ketone or a related species. This type of transformation is a characteristic feature of the 1,2-benzisoxazole (B1199462) ring system and is mechanistically distinct from the oxidative ring-opening that is more common for the isomeric 1,3-oxazole ring system. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electron density of the oxazole core and potentially affect the conditions required for such ring-opening reactions.
While ring-opening is a significant pathway, ring-closing transformations to form the oxazole core are fundamental to its synthesis. Common methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of a three-carbon component, like an α,β-unsaturated ketone, with hydroxylamine (B1172632) hydrochloride. wikipedia.org
The 1,2-oxazole ring is generally considered an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution. nsf.gov The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2. However, the presence of substituents significantly alters this reactivity. In this compound, the 3-methyl group is a weak electron-donating group, while the 5-(3-nitrophenyl) group is strongly electron-withdrawing. This electronic profile further deactivates the ring towards electrophilic attack. Reactions like nitration and sulfonation are typically very difficult to achieve on the oxazole core itself. ontosight.ai
Nucleophilic substitution reactions on the unsubstituted oxazole ring are also uncommon and often result in ring cleavage rather than direct displacement. researchgate.netresearchgate.net However, if a good leaving group, such as a halogen, is present on the ring, nucleophilic substitution can occur. The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is the C2 position, followed by C5 and C4. researchgate.net In the case of this compound, a direct nucleophilic attack on a ring carbon is unlikely without prior functionalization. Deprotonation, a prerequisite for many functionalization reactions, is most favorable at the C4 position in 3,5-disubstituted isoxazoles, should a proton be available there.
Transformations Involving the 3-Nitrophenyl Substituent of this compound
The 3-nitrophenyl group is a versatile component of the molecule, offering well-established reaction pathways to introduce new functional groups and to build molecular complexity.
The reduction of the aromatic nitro group is one of the most fundamental and widely used transformations in organic synthesis. This reaction converts the strongly electron-withdrawing nitro group into a versatile amino group, which can then be further modified. A variety of reagents can achieve this transformation while preserving the integrity of the 1,2-oxazole ring. The choice of reducing agent is crucial to avoid the undesired reductive cleavage of the N-O bond in the heterocyclic core.
Mild reduction conditions are generally preferred. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a common and effective method. nih.gov Other reliable methods include the use of metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl) or tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297). These methods are known for their chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. The resulting product, 3-(3-methyl-1,2-oxazol-5-yl)aniline, is a valuable intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts.
Partial reduction of the nitro group can also lead to other nitrogen-containing functionalities, such as hydroxylamines or azo compounds, depending on the specific reagents and reaction conditions employed. nih.gov
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT | Amino |
| SnCl₂·2H₂O | Ethanol, Reflux | Amino |
| Fe, HCl or NH₄Cl | Ethanol/Water, Reflux | Amino |
The field of palladium-catalyzed cross-coupling has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While the existing 3-nitrophenyl ring does not inherently possess a leaving group for standard cross-coupling, it can be functionalized to participate in such reactions. For instance, if the starting material were a halogenated precursor, such as 3-Methyl-5-(3-bromo-5-nitrophenyl)-1,2-oxazole, the bromine atom would serve as an excellent handle for reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly powerful for creating biaryl structures. This would allow for the introduction of a wide variety of aryl or heteroaryl substituents at the C3 position of the phenyl ring. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃ or K₃PO₄). The nitro group is generally stable under these conditions, making it a compatible functional group for such transformations. These reactions have been successfully applied to a range of nitro-containing heterocyclic systems. ontosight.ai
Reactions at the 3-Methyl Group of this compound
The reactivity of a methyl group attached to a heterocyclic ring is primarily determined by the acidity of its protons. Deprotonation of the methyl group generates a carbanion that can act as a nucleophile. In the case of substituted isoxazoles, the position of the methyl group is critical.
Protons of a methyl group at the C5 position of an isoxazole (B147169) ring are generally more acidic than those at the C3 position. This is because the C5 position is adjacent to the ring oxygen and is more effectively stabilized by resonance upon deprotonation. The reactivity of the 5-methyl group can be further enhanced by the presence of an electron-withdrawing group at the C4 position. For example, in 3,5-dimethyl-4-nitroisoxazole (B73060), the 5-methyl group readily participates in base-catalyzed aldol (B89426) condensations with aromatic aldehydes because the nitro group activates it by stabilizing the intermediate carbanion. nih.govresearchgate.net
In contrast, the 3-methyl group in this compound lacks this direct electronic activation. It is not in conjugation with the electron-withdrawing nitrophenyl substituent at the C5 position. Consequently, the protons of the 3-methyl group are significantly less acidic, and the group is less prone to deprotonation and subsequent reactions like aldol condensations. researchgate.net While reactions at this position are more challenging, they might be achievable under stronger basic conditions (e.g., using organolithium reagents), which could lead to functionalization via reaction with various electrophiles. However, such harsh conditions might also promote competing reactions, such as attack on the isoxazole ring itself.
Functionalization and Derivatization of the Methyl Group
The methyl group at the C3 position of the isoxazole ring is a key site for synthetic modification. Its protons are weakly acidic and can be removed by a strong base to generate a nucleophilic carbanion, enabling a variety of functionalization reactions. This reactivity allows for the introduction of diverse structural motifs, extending the chemical space accessible from the parent compound.
One common transformation is the condensation reaction with aldehydes. While direct studies on this compound are not extensively documented, the reactivity of the analogous 3,5-dimethyl-4-nitroisoxazole provides a model for this transformation. In such reactions, the methyl group condenses with substituted benzaldehydes in the presence of a base to form styryl derivatives. rjpbcs.com This suggests that this compound could react with various aldehydes to yield the corresponding 3-(substituted-styryl)-5-(3-nitrophenyl)-1,2-oxazole derivatives.
Another significant derivatization pathway involves the halogenation of the methyl group, typically with N-bromosuccinimide (NBS), to form a halomethyl intermediate. This intermediate is a versatile precursor for nucleophilic substitution reactions. For instance, 3-aryl-5-bromomethylisoxazoles have been shown to react with phenols or anilines to produce 3-aryl-5-aryloxymethylisoxazoles and 3-aryl-5-arylaminomethylisoxazoles, respectively. researchgate.net This indicates a viable route for creating ether and amine linkages at the C3-methyl position of this compound.
The following table summarizes potential derivatization reactions of the methyl group based on the reactivity of analogous compounds.
| Reaction Type | Reagents | Potential Product |
| Condensation | Aromatic Aldehyde, Base | 3-(2-Arylvinyl)-5-(3-nitrophenyl)-1,2-oxazole |
| Halogenation | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)-5-(3-nitrophenyl)-1,2-oxazole |
| Nucleophilic Substitution (from bromomethyl derivative) | Phenol, Base | 3-(Phenoxymethyl)-5-(3-nitrophenyl)-1,2-oxazole |
| Nucleophilic Substitution (from bromomethyl derivative) | Aniline, Base | 3-(Anilinomethyl)-5-(3-nitrophenyl)-1,2-oxazole |
Mechanistic Studies of Key Reactions Involving this compound
Mechanistic studies provide fundamental insights into the reaction pathways, intermediates, and energy profiles of chemical transformations. For this compound, understanding these aspects is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Elucidation of Reaction Intermediates and Transition States
The reactions of isoxazoles often involve the cleavage of the weak N-O bond, leading to various ring-opening and rearrangement pathways. Computational and experimental studies on the isoxazole ring system have shed light on the intermediates and transition states involved.
For instance, in cycloaddition reactions, which are fundamental for the synthesis of the isoxazole ring itself, the mechanism is concerted and polar, proceeding through a single transition state without the formation of zwitterionic intermediates. mdpi.com The regioselectivity of such reactions is often governed by steric effects rather than local electrophile/nucleophile interactions. mdpi.com
Reactions involving the opening of the isoxazole ring can proceed through different mechanisms depending on the conditions. For example, the ozonolysis of oxazoles and thiazoles is proposed to occur via a Criegee-type mechanism at the C=C double bond of the ring. nih.gov This leads to the formation of primary ozonides which then rearrange to form various products. While this study focused on 1,3-oxazoles, similar principles could apply to the C4=C5 bond of the 1,2-oxazole ring in this compound.
The table below outlines hypothetical intermediates in key reaction types involving the isoxazole ring, based on general mechanistic studies of this heterocycle.
| Reaction Type | Proposed Intermediate | Key Features |
| [3+2] Cycloaddition (Synthesis) | Single Transition State | Concerted, polar mechanism. |
| Ring-opening Ozonolysis | Primary Ozonide | Initial adduct of ozone with the C4=C5 bond. |
| Base-catalyzed Ring Opening | Acyl-ketenimine | Formed via N-O bond cleavage and proton abstraction. |
Kinetic and Thermodynamic Aspects of Reaction Pathways
The kinetics and thermodynamics of reactions involving this compound determine the feasibility and rate of its transformations. While specific data for this compound is scarce, studies on related isoxazole derivatives provide valuable benchmarks.
The thermodynamics of the formation of isoxazoline (B3343090) rings (a reduced form of isoxazoles) via [3+2] cycloaddition have been studied computationally. These studies indicate that the formation of stable cycloadducts is thermodynamically favorable, with negative Gibbs free energies for the reaction. mdpi.com
Kinetic studies on the reaction of isoxazole-containing compounds with ozone have been conducted. For example, 3,5-dimethylisoxazole (B1293586) was found to have a second-order rate constant (kO3) of 54 M⁻¹s⁻¹. nih.gov The reactivity is dependent on the substituents on the ring. The presence of the electron-withdrawing 3-nitrophenyl group in this compound would likely decrease the electron density of the isoxazole ring, potentially affecting its reaction rate with electrophiles like ozone.
The following table presents kinetic data for the ozonolysis of some isoxazole derivatives, which can serve as a reference for estimating the reactivity of this compound.
| Compound | Second-order Rate Constant (kO3) at pH 7 |
| 3,5-Dimethylisoxazole | 54 M⁻¹s⁻¹ nih.gov |
| Acetylsulfamethoxazole | 260 M⁻¹s⁻¹ nih.gov |
These values indicate that the isoxazole ring is generally moderately reactive towards ozone. The specific rate for this compound would require experimental determination but is expected to be influenced by the electronic effects of its substituents.
Advanced Structural Elucidation and Spectroscopic Analysis of 3 Methyl 5 3 Nitrophenyl 1,2 Oxazole
Solid-State Structural Analysis by X-ray Crystallography of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole and Its Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not publicly available, extensive studies on its close derivatives provide a clear understanding of the expected structural features, including bond lengths, bond angles, and conformational preferences. nih.govgazi.edu.tr
Analysis of related oxazole (B20620) and isoxazole (B147169) structures reveals common crystallographic characteristics. For instance, derivatives often crystallize in monoclinic or orthorhombic space groups. nih.govnih.gov The unit cell dimensions are influenced by the nature and size of the substituents on the phenyl and oxazole rings. The dihedral angle between the planar oxazole ring and the appended phenyl ring is a critical parameter, indicating the degree of twist between these two moieties. In compounds like 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, this angle is relatively small, around 16-18°, indicating a nearly coplanar arrangement. nih.gov However, in other derivatives with bulky groups or different electronic properties, this angle can be significantly larger. gazi.edu.trnih.gov
The table below summarizes the crystallographic data for several representative derivatives, illustrating the typical parameters observed in this class of compounds.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole | C₁₀H₁₀N₂O₃ | Monoclinic | P2₁/m | a = 7.7767(10) Å b = 7.3370(10) Å c = 8.6468(12) Å β = 99.414(2)° | nih.gov |
| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | C₁₆H₁₃NO | Orthorhombic | P2₁2₁2₁ | a = 5.8052(2) Å b = 7.7010(3) Å c = 27.4363(8) Å | nih.gov |
| (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | C₂₂H₁₆N₄O₃ | Triclinic | P-1 | a = 7.7175(10) Å b = 11.1752(18) Å c = 11.6839(15) Å α = 73.654(13)° β = 75.259(11)° γ = 76.247(13)° | mdpi.com |
The crystal packing of oxazole derivatives is governed by a network of weak intermolecular interactions. nih.gov In structures containing nitro groups, such as the nitrophenyl moiety in the title compound, C—H···O interactions involving the oxygen atoms of the nitro group are common. nih.govresearchgate.net These interactions, along with π-π stacking between aromatic rings, play a crucial role in stabilizing the crystal lattice. gazi.edu.tr
Solution-State Conformation and Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) techniques are necessary for unambiguous assignment of all signals and for probing the molecule's conformation and dynamics. ufv.brresearchgate.net
For a molecule like this compound, a combination of 2D NMR experiments would be employed for complete structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons on the 3-nitrophenyl ring, showing correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the direct assignment of the protonated carbons in the nitrophenyl ring, the oxazole ring (C4), and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For the title compound, key HMBC correlations would be expected from the methyl protons (on C3) to the C3 carbon of the oxazole ring, and from the H4 proton of the oxazole to the C5 and C3 carbons. Furthermore, correlations from the protons on the nitrophenyl ring to the C5 carbon of the oxazole ring would definitively establish the connection point between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation. For instance, it could reveal spatial proximity between the methyl group protons and the H4 proton of the oxazole ring, or between the H4 proton and the ortho-protons of the 3-nitrophenyl ring, providing insight into the rotational orientation around the C5-phenyl bond.
While specific dynamic NMR (DNMR) studies for this compound are not reported in the surveyed literature, this technique could provide valuable information on conformational dynamics. If there were a significant energy barrier to rotation around the single bond connecting the oxazole and nitrophenyl rings, it might be possible to observe this process using variable-temperature (VT) NMR. Such studies would involve recording NMR spectra at different temperatures to determine the coalescence point of signals, which in turn allows for the calculation of the activation energy for the rotational process. This would quantify the conformational flexibility of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) for Detailed Molecular Structure and Bonding Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making these methods excellent for structural confirmation. researchgate.netnih.gov The analysis of spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of vibrational bands. nih.gov
For this compound, the IR and Raman spectra would be dominated by several characteristic bands. The most prominent would be the strong absorptions corresponding to the nitro (NO₂) group, typically observed as two distinct bands for asymmetric and symmetric stretching. The vibrations of the aromatic C-H and C=C bonds in the phenyl ring, as well as the C=N and C-O-C modes of the oxazole ring, would also produce characteristic signals. mdpi.comrsc.orgresearchgate.net
The table below lists the expected characteristic vibrational frequencies for the key functional groups in the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Ref. |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | mdpi.com |
| Aliphatic C-H Stretch | Methyl Group | 3000 - 2850 | rsc.org |
| C=N Stretch | Oxazole Ring | 1650 - 1550 | rsc.org |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | mdpi.com |
| NO₂ Asymmetric Stretch | Nitro Group | 1560 - 1515 | rsc.orgresearchgate.net |
| NO₂ Symmetric Stretch | Nitro Group | 1360 - 1335 | rsc.orgresearchgate.net |
| C-O-C Stretch | Oxazole Ring | 1200 - 1050 | researchgate.net |
Assignment of Characteristic Vibrational Modes Beyond Basic Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecule by probing its various vibrational modes. The analysis extends beyond simple functional group identification to the specific assignment of stretching, bending, and deformation modes within the molecular framework.
For isoxazole derivatives, characteristic vibrational frequencies provide significant structural information. The IR spectrum of an isoxazole ring typically shows peaks related to N-O, C-N, and C-O stretching. For instance, a peak around 1153 cm⁻¹ can be attributed to the N-O stretching of the isoxazole ring, while a peak near 1276 cm⁻¹ corresponds to the C-N stretching, and a peak around 1068 cm⁻¹ is due to the C-O stretching of the isoxazole ring. rjpbcs.com
In a related compound, 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the vibrational modes have been assigned using DFT calculations. sapub.org The C-H out-of-plane bending modes of the phenyl ring are observed as medium to strong bands in the range of 813-1007 cm⁻¹. sapub.org The puckering modes of the phenyl ring, coupled with the out-of-plane bending of substituents, are calculated to be around 674 cm⁻¹. sapub.org These assignments are made based on relative intensities, line shapes, and potential energy distribution from normal coordinate analysis. sapub.org
The presence of the nitro group introduces its own characteristic vibrations. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and readily identifiable in the IR spectrum.
Below is a table summarizing the expected characteristic vibrational modes for this compound based on known data for similar structures.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. For this compound (C₁₀H₈N₂O₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition with high accuracy.
The fragmentation pathway of the protonated molecular ion, [M+H]⁺, provides valuable structural information. The process of fragmentation can be simulated to predict the resulting fragment ions. nih.gov In a typical ESI-MS/MS experiment, the parent ion is isolated and subjected to collision-induced dissociation to generate a series of daughter ions. The analysis of these fragments helps to piece together the molecular structure.
For a related compound, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, a series of S-substituted derivatives were synthesized and their mass fragmentation patterns were studied. researchgate.net In another study, the fragmentation pathway of a protonated steroid was predicted, demonstrating the capability of computational tools to elucidate complex fragmentation mechanisms. nih.gov
For this compound, the fragmentation is likely to initiate at the weakest bonds or at sites that can form stable fragments. Potential fragmentation pathways could involve:
Cleavage of the oxazole ring: This could lead to the formation of ions corresponding to the nitrophenyl group and the methyl-containing fragment.
Loss of the nitro group: The loss of NO₂ (46 Da) or NO (30 Da) is a common fragmentation pathway for nitroaromatic compounds.
Loss of small neutral molecules: Molecules like CO (28 Da) or HCN (27 Da) could be eliminated from the ring structure.
A hypothetical fragmentation table for this compound is presented below.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties of this compound
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule. UV-Visible absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states, while fluorescence spectroscopy measures the emission of light as electrons relax from the excited state back to the ground state.
Oxazole derivatives are known to exhibit interesting photophysical properties and are used in various applications such as photosensitizers and optical brighteners. globalresearchonline.net The absorption and emission spectra of these compounds are influenced by the electronic nature of the substituents and the extent of conjugation in the molecule.
The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugation between the phenyl ring and the oxazole ring will influence the position and intensity of these bands. The nitro group, being a strong electron-withdrawing group, will further affect the electronic transitions.
The extent of conjugation plays a crucial role in determining the absorption maximum (λmax). Increased conjugation generally leads to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. The planarity of the molecule also affects conjugation; a more planar structure allows for better overlap of p-orbitals, leading to stronger electronic communication between the different parts of the molecule.
Quantum Yield and Excited State Lifetime Determinations
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the photophysical behavior of a molecule and its potential applications in areas like sensing and imaging.
For many organic molecules, the fluorescence quantum yields and lifetimes can be determined using steady-state and time-resolved fluorescence spectroscopy. nih.gov The quantum yield is often measured relative to a standard with a known quantum yield. thermofisher.com The lifetime can be determined by fitting the fluorescence decay curve to an exponential function.
The presence of the nitro group in this compound is expected to have a significant impact on its fluorescence properties. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the singlet excited state to the triplet state, which is a non-radiative decay pathway.
A summary of the expected photophysical properties is provided in the table below.
Table of Chemical Compounds
Computational and Theoretical Investigations on 3 Methyl 5 3 Nitrophenyl 1,2 Oxazole
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of organic molecules, providing a balance between accuracy and computational cost.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to perform geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.
The stability of the molecule is directly related to its optimized energy. By comparing the energies of different possible conformers (e.g., rotational isomers around the C-C bond connecting the two rings), the most stable conformation can be identified. For instance, in a study on methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, DFT calculations identified two stable low-energy conformers differing in the orientation of the ester group.
A hypothetical table of optimized geometric parameters for 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole, as would be generated by a DFT study, is shown below to illustrate the type of data obtained.
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Length | C(isoxazole)-C(phenyl) | ~1.48 Å |
| N-O (isoxazole) | ~1.42 Å | |
| C=N (isoxazole) | ~1.30 Å | |
| Bond Angle | C-C-N (isoxazole-phenyl link) | ~120° |
| O-N-C (isoxazole) | ~109° | |
| Dihedral Angle | C(isoxazole)-C(isoxazole)-C(phenyl)-C(phenyl) | ~30-45° |
Note: The values in this table are illustrative and based on typical values for similar structures; they are not the result of an actual calculation on this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. ajchem-a.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).
In a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO gap was 4.4815 eV, indicating good kinetic stability. ajchem-a.com For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy significantly, likely resulting in a smaller energy gap and a higher electrophilicity index compared to its non-nitrated counterpart.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |
| Electrophilicity Index (ω) | μ²/2η | Propensity of the molecule to act as an electrophile. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.netnih.gov The MEP map helps identify regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms (like oxygen and nitrogen).
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms.
For this compound, an MEP analysis would likely show strong negative potential localized on the oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring. researchgate.netorientjchem.org These sites would be the primary targets for electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings. orientjchem.org Such analysis provides a clear rationale for the intermolecular interactions and the regioselectivity of chemical reactions. nih.gov
Prediction of Spectroscopic Parameters from First Principles
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), are highly useful for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. ufv.br
By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These calculated values are then often scaled or compared with experimental data for known compounds to improve accuracy. For example, in a study of 3-methyl-1H-1,2,4λ4-triazole-5-amine, the calculated ¹³C chemical shifts showed a good correlation (R² > 0.999) with experimental data. ufv.br
A computational NMR prediction for this compound would help in assigning the signals in its experimental spectrum, especially for the quaternary carbons and the closely spaced aromatic protons. The chemical shift of the methyl group protons would be a sensitive probe of the electronic environment of the isoxazole ring. clockss.org
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities.
A simulated vibrational spectrum for this compound would predict the positions of key characteristic bands. These typically include:
N-O stretching vibrations within the isoxazole ring.
C=N stretching of the isoxazole ring.
Asymmetric and symmetric NO₂ stretching from the nitro group, which are typically very strong and appear in characteristic regions of the IR spectrum (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). rjpbcs.com
C-H stretching and bending modes for the aromatic rings and the methyl group.
Comparing the calculated spectrum with the experimental one allows for a detailed and confident assignment of the observed vibrational bands. amanote.com Discrepancies between theoretical (calculated in the gas phase for an isolated molecule) and experimental (often in a solid or liquid state) frequencies are common, so calculated frequencies are often scaled by an empirical factor to achieve better agreement.
Theoretical Studies of UV-Vis Absorption and Emission Spectra
Theoretical calculations are instrumental in interpreting and predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic molecules. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to model the electronic transitions that occur when the molecule absorbs light. tubitak.gov.tr These calculations provide data on excitation energies, which correspond to the wavelength of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption band. tubitak.gov.tr
Such studies typically involve optimizing the molecule's ground-state geometry and then calculating the energies of its excited states. The analysis of the molecular orbitals involved in these transitions (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) helps to characterize them as π → π* or n → π* transitions. Furthermore, computational models can account for the influence of different solvents on the spectra using approaches like the Polarizable Continuum Model (PCM), which simulates the solvent environment. tubitak.gov.tr This allows for a direct comparison between theoretical predictions and experimental data recorded in various media. tubitak.gov.tr
Table 1: Illustrative TD-DFT Calculated UV-Vis Absorption Data for this compound in Chloroform This table presents hypothetical data representative of the output from a typical TD-DFT calculation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | 315 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 278 | 0.12 | HOMO-1 → LUMO (88%) |
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational methods are essential for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For the synthesis or transformation of this compound, quantum mechanical calculations can be used to identify intermediates, locate transition states, and determine the energetic feasibility of different reaction pathways. nih.govmdpi.com A common reaction for forming isoxazole rings is through [3+2] cycloaddition reactions. nih.govmdpi.com
Density Functional Theory (DFT) is frequently used to calculate the energies of reactants, products, intermediates, and transition states. nih.gov The activation energy barrier (the energy difference between the reactants and the transition state) determines the kinetic viability of a reaction step. By comparing the activation energies of competing pathways, the most likely mechanism can be identified. mdpi.com Analysis of the transition state's geometry and vibrational frequencies confirms that it represents the true saddle point connecting reactants and products. These computational insights can explain observed regioselectivity and stereoselectivity in reactions. nih.govmdpi.com
Table 2: Example of Calculated Energetic Profile for a Hypothetical Reaction Step in the Synthesis of this compound This table provides a representative example of data obtained from a computational study of a reaction mechanism.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials at reference energy |
| Transition State (TS1) | +22.5 | Activation energy barrier for the reaction step |
| Intermediate | -5.2 | A metastable species formed during the reaction |
| Transition State (TS2) | +15.8 | Activation energy barrier for the subsequent step |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. ajchem-a.comnih.gov For a molecule like this compound, which has rotatable bonds between the phenyl and oxazole (B20620) rings, MD simulations can perform conformational sampling to identify the most stable spatial arrangements (conformers) and the energy barriers between them. nih.gov
MD simulations model the molecule and its surrounding environment (e.g., a solvent box of water or an organic solvent) using classical mechanics. By simulating the movements of all atoms over nanoseconds or longer, these studies provide a detailed picture of how the molecule flexes, rotates, and interacts with solvent molecules. This explicit treatment of the solvent goes beyond the continuum models used in spectral calculations and can reveal specific interactions like hydrogen bonding. The resulting trajectories can be analyzed to understand properties such as conformational stability, solvent structuring around the solute, and transport properties. ajchem-a.com
Table 3: Typical Parameters and Outputs for an MD Simulation of this compound This table outlines common settings and resulting analyses from a molecular dynamics simulation.
| Parameter / Output | Description | Example Value / Finding |
|---|---|---|
| Simulation Parameter | ||
| Force Field | A set of parameters describing the potential energy of the system | AMBER, CHARMM, or OPLS |
| Solvent | The medium in which the molecule is simulated | Explicit Water (TIP3P model) |
| Simulation Time | The duration of the simulation | 100 nanoseconds (ns) |
| Analysis Output | ||
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone from a reference structure, indicating stability. | Stable trajectory with RMSD plateauing at ~2 Å |
| Dihedral Angle Distribution | Shows the preferred rotational angles between the phenyl and oxazole rings. | Bimodal distribution indicating two major low-energy conformers |
Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical equations that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.net For derivatives of this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or electronic properties without the need for experimental measurement for every new compound.
The process involves creating a dataset of derivatives with known experimental property values. For each molecule, a set of numerical values known as molecular descriptors (which encode structural, electronic, or topological features) is calculated. Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a model that links the descriptors to the property. researchgate.net The predictive power of the resulting equation is rigorously tested using validation techniques, such as cross-validation, to ensure its reliability. researchgate.net
Table 4: Illustrative QSPR Dataset for Predicting Lipophilicity (logP) of this compound Derivatives This table is a hypothetical example used to illustrate the components of a QSPR study.
| Derivative (Substituent on Phenyl Ring) | Experimental logP | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | Predicted logP (from model) |
|---|---|---|---|---|
| H (parent compound) | 2.65 | 204.18 | 65.85 | 2.68 |
| 4-Chloro | 3.35 | 238.63 | 65.85 | 3.31 |
| 4-Methoxy | 2.70 | 234.21 | 75.08 | 2.75 |
Exploratory Research Avenues and Potential Applications of 3 Methyl 5 3 Nitrophenyl 1,2 Oxazole Derivatives Excluding Prohibited Topics
Role in Advanced Materials Science and Organic Electronics
The pursuit of novel organic materials with tailored electronic and optical properties has led to the investigation of various heterocyclic compounds, including derivatives of 1,2-oxazole. The presence of both electron-donating and electron-withdrawing moieties within a single molecule can impart useful characteristics for applications in organic electronics.
The incorporation of specific heterocyclic units into polymer backbones is a well-established strategy for creating functional materials with desired thermal, optical, and electronic properties. While direct studies on the polymerization of 3-methyl-5-(3-nitrophenyl)-1,2-oxazole are not extensively documented, the concept of integrating oxazole (B20620) and isoxazole (B147169) moieties into polymer chains is an active area of research. For instance, poly(1,3,4-oxadiazole-ether)s are known for their high thermal stability and are studied for their electroluminescent properties. The modification of such polymers with pendant functional groups can further tune their characteristics.
Theoretically, derivatives of this compound could be functionalized with polymerizable groups (e.g., vinyl, acrylate, or styryl functionalities) to be incorporated as either the main chain or a side chain in a polymer. The nitrophenyl group, being strongly electron-withdrawing, could influence the polymer's electronic properties, potentially enhancing its performance in applications such as dielectric materials or charge-transporting layers. Research on other functional polymers, such as those containing coumarin (B35378) and tyrosine units, has demonstrated that the intramolecular charge transfer between different moieties within the polymer can lead to semiconducting behavior suitable for optoelectronic devices.
| Polymer Type | Potential Monomer Derivative | Potential Application |
| Polyacrylates | Acrylate-functionalized this compound | Optical coatings, dielectric layers |
| Polystyrenes | Styryl-functionalized this compound | High-performance plastics, charge-transporting materials |
| Poly(arylene ether)s | Dihydroxy-functionalized bis-oxazole derivatives | Thermally stable engineering plastics |
Oxazole and its isomers, like isoxazole, are recognized as valuable building blocks for materials used in organic light-emitting diodes (OLEDs). Their electron-deficient nature makes them suitable candidates for electron-transporting materials (ETMs) or as components in bipolar host materials for phosphorescent OLEDs. The goal in OLED design is to achieve balanced injection and transport of holes and electrons to maximize recombination efficiency in the emissive layer.
Theoretical studies and experimental work on various oxazole derivatives have shown that they can possess low reorganization energies, which is a crucial factor for efficient charge transport. For example, some oxazole derivatives have been investigated as n-type organic semiconductor materials. The presence of the electron-withdrawing 3-nitrophenyl group in this compound is expected to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which could facilitate electron injection from the cathode in an OLED device.
Table of Relevant Properties for OLED Materials:
| Property | Desired Characteristic for ETMs | Potential Contribution of this compound Moiety |
| Electron Affinity | High | The electron-withdrawing nitro group can increase electron affinity. |
| LUMO Level | Low (for efficient electron injection) | The nitrophenyl group is expected to lower the LUMO energy level. |
| Reorganization Energy | Low (for high electron mobility) | Oxazole-based compounds are known to potentially have low reorganization energies. |
| Thermal Stability | High | The aromatic heterocyclic structure contributes to good thermal stability. |
The development of chemical sensors for the detection of specific ions and molecules is a significant area of materials science. Heterocyclic compounds are often employed as the core of these sensors due to their ability to coordinate with analytes and produce a detectable signal, such as a change in color or fluorescence.
Oxazole and 1,2,3-triazole-based chemosensors have been developed for the detection of various anions and cations. The sensing mechanism often relies on the interaction of the analyte with the heteroatoms in the ring or with functional groups attached to the heterocyclic core. This interaction can modulate the electronic properties of the molecule, leading to a change in its photophysical properties (e.g., fluorescence quenching or enhancement).
Derivatives of this compound could potentially be developed into chemosensors. The nitro group, being a strong electron-withdrawing group, can influence the electronic and photophysical properties of the molecule. Furthermore, the oxazole ring and the phenyl ring can be functionalized with specific binding sites for target analytes. For example, the incorporation of a hydroxyl group at a suitable position could create a binding pocket for anions like fluoride (B91410) or acetate (B1210297), leading to a colorimetric or fluorometric response. Polymeric chemosensors, which incorporate such sensing moieties into a polymer backbone, can offer enhanced sensitivity and applicability in different physical forms.
Contributions to Agrochemical Research and Development
The isoxazole ring is a key structural motif in a number of commercially successful agrochemicals, including herbicides and fungicides. The versatility of the isoxazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.
Structure-activity relationship (SAR) studies are fundamental to the design of new and effective agrochemicals. These studies aim to understand how modifications to a chemical structure affect its biological activity. For isoxazole-based agrochemicals, the nature and position of substituents on both the isoxazole ring and any appended aryl rings are critical.
While specific SAR studies for this compound as a herbicide or fungicide are not widely published, general principles from related isoxazole derivatives can be inferred.
Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring at the 5-position of the isoxazole can significantly influence activity. The presence of a nitro group, as in the title compound, introduces strong electron-withdrawing character. In some classes of herbicides, the presence and position of electron-withdrawing groups on an aromatic ring are crucial for binding to the target enzyme. For instance, in some PPO (protoporphyrinogen oxidase) inhibiting herbicides, a specific substitution pattern on a phenyl ring is required for activity. The dihedral angle between the phenyl ring and the heterocyclic ring can also be a critical factor influencing the molecule's ability to fit into the active site of a target protein. chemscene.com
Hypothetical SAR Insights for this compound Derivatives:
| Structural Modification | Potential Impact on Activity | Rationale |
| Position of the nitro group | High | Altering the substitution from meta to ortho or para would change the electronic distribution and steric profile, likely affecting target binding. |
| Replacement of the nitro group | High | Substitution with other electron-withdrawing groups (e.g., -CF3, -CN) or electron-donating groups (e.g., -OCH3, -CH3) would significantly alter the electronic properties and potential for hydrogen bonding. |
| Modification of the methyl group | Moderate to High | Changing the size and lipophilicity of the substituent at the 3-position can affect the fit in a binding pocket and the compound's physicochemical properties. |
| Introduction of a substituent at the 4-position | High | This would alter the planarity and steric bulk of the isoxazole ring, potentially leading to a significant change in biological activity. |
Based on SAR principles, medicinal and agrochemical chemists employ various derivatization strategies to optimize the activity of a lead compound. For a molecule like this compound, several synthetic modifications could be explored to modulate its potential agrochemical properties.
One common strategy involves the synthesis of a library of analogs with systematic variations in the substituents. For the this compound scaffold, this could involve:
Varying the substituents on the phenyl ring: A range of analogs could be synthesized with different electron-withdrawing and electron-donating groups at various positions on the phenyl ring to probe the electronic and steric requirements for optimal activity.
Modifying the substituent at the 3-position of the isoxazole ring: The methyl group could be replaced with other alkyl groups, haloalkyl groups (like trifluoromethyl), or small cyclic groups to fine-tune the lipophilicity and steric profile.
Introducing substituents at the 4-position of the isoxazole ring: Although synthetically more challenging, introducing substituents at this position can lead to novel chemical space and potentially new modes of action.
Bioisosteric replacement: The nitro group could be replaced by other groups with similar steric and electronic properties (bioisosteres), such as a cyano or a trifluoromethylsulfonyl group, to potentially improve metabolic stability or target interaction.
Another important derivatization strategy is the formation of prodrugs or safeners. For example, in the context of herbicides, a molecule with good intrinsic activity might be derivatized to improve its uptake and translocation in the target weed, with the active form being released after metabolic activation. Conversely, isoxazole derivatives have also been investigated as herbicide safeners, which are compounds that protect crop plants from herbicide injury without reducing the herbicide's efficacy against weeds. acs.org This is often achieved by stimulating the metabolic detoxification of the herbicide in the crop plant. acs.org
Mechanistic Probes in Biological Systems (In Vitro Studies Only, Excluding Clinical Trials, Dosage, and Safety Profiles)
The isoxazole ring is a component of various biologically active compounds, exhibiting a wide spectrum of activities in preclinical studies, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comrsc.orgbeilstein-journals.orgnih.govrsc.org This established bioactivity suggests that derivatives of this compound could be valuable as chemical tools or probes to investigate biological processes at the molecular level in controlled in vitro settings.
Derivatives of this compound could be designed to act as probes for understanding enzyme mechanisms. The nitro group on the phenyl ring is a key feature that can be exploited in these studies. It is known that nitroaromatic compounds can undergo metabolic reduction in vitro to form highly reactive intermediates. For instance, studies on 5-nitroimidazoles have shown that their reductive activation, requiring four electrons, leads to the formation of a hydroxylamine (B1172632) intermediate. nih.gov This reactive species is implicated in the covalent modification of biological macromolecules. nih.gov
A similar mechanism could be hypothesized for this compound derivatives. In an in vitro system containing a target enzyme and a suitable reducing agent (e.g., dithionite (B78146) or specific microsomal enzymes), the nitro group could be reduced. The resulting reactive intermediate could then form a covalent bond with nucleophilic amino acid residues (such as cysteine or lysine) in the enzyme's active site. By identifying the site of covalent attachment through techniques like mass spectrometry, researchers could gain insights into the enzyme's active site topology and catalytic mechanism.
Furthermore, the isoxazole scaffold itself is present in known enzyme inhibitors, such as the selective COX-2 inhibitor Valdecoxib. beilstein-journals.orgnih.gov This suggests that derivatives of this compound could be synthesized and screened as potential inhibitors for enzymes like cyclooxygenases. Subsequent mechanistic studies could then determine the mode of inhibition (e.g., competitive, non-competitive) and identify the specific molecular interactions responsible for the inhibitory activity.
Beyond covalent interactions, derivatives of this compound can be explored as non-covalent probes to study molecular recognition with biological targets like proteins and nucleic acids. The specific arrangement of the methyl group, the isoxazole ring, and the substituted phenyl ring provides a distinct three-dimensional structure that can engage in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.
Computational modeling, such as molecular docking, can be employed as a preliminary step to predict the binding modes of these derivatives with a target protein of interest. For example, studies on other nitro-containing heterocyclic compounds have used in silico analysis to investigate binding interactions with targets like the transcriptional factor NF-κB. mdpi.com Such analyses can predict binding energy values and identify key amino acid residues involved in the interaction. mdpi.com
These computational predictions can be validated experimentally using various biophysical and biochemical techniques. For instance, if a derivative is predicted to bind to a specific transcription factor, an electrophoretic mobility shift assay (EMSA) could be used to confirm if the compound disrupts the protein-DNA complex. mdpi.com The following table illustrates hypothetical data from such an exploratory study, showing how modifications to the core structure could influence binding affinity for a target protein.
| Compound Derivative | Modification | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental Kd (μM) |
|---|---|---|---|---|
| Derivative A | -NO2 (original) | Protein Kinase X | -7.5 | 15.2 |
| Derivative B | -NH2 (reduced nitro) | Protein Kinase X | -6.8 | 35.8 |
| Derivative C | -OH at phenyl C4 | Protein Kinase X | -8.2 | 8.5 |
| Derivative D | -Cl at phenyl C4 | Protein Kinase X | -7.9 | 11.4 |
Catalytic Applications as Ligands or Precursors
The heterocyclic nature of the 1,2-oxazole ring suggests its potential use in catalysis, either as a coordinating ligand for metal centers or as a core structure for the development of organocatalysts.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). mdpi.com The properties of a MOF are highly dependent on the geometry and chemical nature of both the metal and the organic linker. ossila.com Heterocyclic compounds containing nitrogen and oxygen atoms, such as imidazoles and triazoles, are widely used as ligands in MOF synthesis. rsc.orgmdpi.comfau.de
Derivatives of this compound could be functionalized to serve as organic linkers for MOF construction. By introducing coordinating groups, such as carboxylates or additional nitrogen heterocycles, onto the phenyl ring, the molecule can be designed to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional porous networks. epa.gov The isoxazole ring's nitrogen atom could also participate in coordination, offering additional structural control. The presence of the nitro group could be used to tune the electronic properties of the resulting MOF or for post-synthetic modification. The table below outlines potential components for designing MOFs based on this scaffold.
| Ligand Precursor | Coordinating Group(s) Added | Potential Metal Ion | Potential MOF Topology | Potential Application |
|---|---|---|---|---|
| 3-Methyl-5-(3-nitro-4,5-dicarboxyphenyl)-1,2-oxazole | Two -COOH groups | Zn(II) | pts | Gas Storage |
| 3-Methyl-5-(3-nitro-4-carboxyphenyl)-1,2-oxazole | One -COOH group | Cu(II) | sra | Catalysis |
| 3-Methyl-5-(3-nitro-4-(1H-tetrazol-5-yl)phenyl)-1,2-oxazole | Tetrazole group | Cd(II) | 3D framework | Luminescence |
| 3-Methyl-5-(3-nitro-4-(pyridin-4-yl)phenyl)-1,2-oxazole | Pyridine group | Mn(II) | 2D layer | Sensing |
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While less common than other heterocycles, the isoxazole ring possesses a weakly basic nitrogen atom that could potentially participate in catalytic cycles, for instance, by activating substrates through hydrogen bonding or by acting as a Brønsted base.
More compelling is the potential for photocatalytic applications. Nitroaromatic compounds are known to be photoactive. researchgate.net The nitro group in this compound could absorb light energy, promoting the molecule to an excited state. This excited state molecule could then participate in chemical reactions, for example, by acting as an oxidant to facilitate selective transformations. Research into the photocatalytic reduction of nitroaromatic compounds over semiconductor materials demonstrates the chemical reactivity of this functional group under irradiation. researchgate.net A derivative of this compound could potentially act as a metal-free photocatalyst, harnessing light to drive specific organic reactions, representing a sustainable approach to chemical synthesis.
Conclusion and Future Research Directions for 3 Methyl 5 3 Nitrophenyl 1,2 Oxazole
Identification of Remaining Challenges and Unexplored Research Frontiers
The primary challenge concerning 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole is the lack of specific experimental data. The compound represents a significant unexplored frontier in oxazole (B20620) research.
Key challenges and unexplored areas include:
Synthesis and Characterization: While theoretically synthesizable, detailed experimental procedures, optimization of reaction conditions, and comprehensive characterization (e.g., NMR, IR, mass spectrometry, and X-ray crystallography) of this compound are yet to be published in peer-reviewed literature.
Physicochemical Properties: There is a complete absence of data on the fundamental physicochemical properties of this compound, such as its solubility, stability, and electronic characteristics.
Biological Activity Profile: The potential of this compound as a therapeutic agent is entirely unknown. A comprehensive screening against various biological targets (e.g., enzymes, receptors, microbial strains) is a critical next step.
The table below summarizes the current knowledge gap for this specific compound.
| Research Area | Status for this compound |
| Synthesis | Methodologies exist but specific application and optimization are unreported. |
| Characterization | Spectroscopic and crystallographic data are not available in the literature. |
| Physicochemical Data | Properties like solubility, pKa, and stability are unknown. |
| Biological Activity | No screening data is available. |
| Toxicology | No safety or toxicity data has been published. |
Prospective Directions for Synthetic Innovation and Methodological Advancements in Oxazole Chemistry
Future research should initially focus on the efficient and scalable synthesis of this compound. While classical methods are available, modern synthetic innovations offer opportunities for improvement.
Prospective directions include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of other oxazole derivatives and could be applied here.
Flow Chemistry: For scalable and controlled synthesis, flow chemistry presents a promising alternative to traditional batch processes, offering better heat and mass transfer.
Green Chemistry Approaches: The development of synthetic routes using environmentally benign solvents, catalysts, and minimal energy input would be a significant advancement. This could involve exploring one-pot reactions to reduce waste and improve efficiency.
Catalytic Methods: The use of novel metal-based or organocatalysts could lead to more efficient and regioselective syntheses of 1,2-oxazole derivatives.
Future Theoretical and Computational Endeavors in Understanding 1,2-Oxazole Derivatives
In the absence of experimental data, theoretical and computational chemistry provides a powerful tool for preliminary investigation. These in silico methods can guide future experimental work and provide valuable insights into the properties of this compound.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the optimized molecular geometry, electronic structure (including HOMO-LUMO energy levels), and reactivity descriptors of the molecule. This can help in understanding its stability and potential reaction pathways.
Molecular Docking: To explore its therapeutic potential, molecular docking studies can be performed to predict the binding affinity and interaction modes of this compound with various biological targets known to be modulated by other oxazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on existing data for other oxazoles, it may be possible to predict the biological activity of this new derivative.
ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for early-stage drug discovery.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict molecular structure, stability, and reactivity. |
| Molecular Docking | Identify potential biological targets and binding modes. |
| QSAR | Predict potential biological activities based on its structure. |
| ADMET Prediction | Forecast pharmacokinetic and toxicological properties. |
Outlook on Novel Applications and Interdisciplinary Research Opportunities
The true potential of this compound lies in its yet-to-be-discovered applications, which could span multiple scientific disciplines. Based on the known properties of related compounds, several exciting avenues can be envisioned.
Medicinal Chemistry: The most immediate application to explore is in drug discovery. The presence of the nitro group, a common feature in antimicrobial agents, suggests that it could be a promising candidate for new antibiotics or antifungal agents. researchgate.net It should also be screened for anticancer, anti-inflammatory, and other therapeutic activities.
Materials Science: Heterocyclic compounds are increasingly being explored for applications in materials science. The electronic properties of this compound could make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agrochemicals: Many pesticides and herbicides are based on heterocyclic scaffolds. thepharmajournal.com The biological activity of this compound could be harnessed for applications in agriculture.
Interdisciplinary Research: The full exploration of this compound will require a collaborative, interdisciplinary approach, bringing together synthetic chemists, computational chemists, pharmacologists, and materials scientists. Such collaborations will be key to unlocking the full potential of this and other novel oxazole derivatives.
Q & A
Basic: What synthetic methodologies are most reliable for preparing 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole?
Answer:
The oxazole core can be synthesized via cyclization of α-haloketones and amides (e.g., α-(3-nitrobenzamido)acetophenone) under acidic or basic conditions. Key steps include:
Cyclization : Use H₂SO₄ or POCl₃ to catalyze intramolecular cyclization of the α-haloketone precursor. Yields vary (53–81% with H₂SO₄) depending on substituents and reaction optimization .
Functionalization : Introduce the 3-nitrophenyl group via Suzuki coupling or direct substitution. Ensure nitro group stability under reaction conditions (e.g., avoid strong reducing agents during synthesis).
Purification : Recrystallization from dichloromethane/hexane mixtures enhances purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign methyl (δ ~2.5 ppm, singlet) and oxazole protons (δ ~8.5 ppm). The 3-nitrophenyl group shows aromatic protons as doublets (δ ~7.5–8.5 ppm) .
- X-ray crystallography (via SHELX): Resolves regiochemistry and confirms the nitro group’s meta position. Use SHELXL for refinement and ORTEP-3 for visualization .
- IR spectroscopy : Identify nitro group stretching (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and oxazole C=N/C-O bands (~1650 cm⁻¹) .
Basic: What are the common chemical transformations of this compound?
Answer:
The nitro and oxazole groups govern reactivity:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties for biological studies .
- Electrophilic substitution : Limited on the phenyl ring due to nitro’s deactivating effect. Halogenation (Br₂/Fe) occurs at para positions with low yields .
- Oxazole ring modifications : Hydrolysis under strong acids (HCl, reflux) opens the oxazole to form β-ketoamide derivatives .
Advanced: How can regioselectivity challenges during cyclization be addressed?
Answer:
Regioselectivity depends on precursor design and reaction conditions:
- Precursor tuning : Use β-enamino ketoesters (e.g., from ) with hydroxylamine to favor 1,2-oxazole formation over 1,3-oxazole byproducts .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving oxazole ring closure .
- Catalyst screening : POCl₃ vs. H₂SO₄ alters protonation pathways, impacting product distribution. POCl₃ often gives higher regioselectivity (~90%) .
Advanced: How can computational methods predict electronic properties for drug discovery?
Answer:
- DFT calculations : Model the nitro group’s electron-withdrawing effect on the oxazole ring. Gaussian or ORCA software calculates HOMO-LUMO gaps (~4.5 eV), indicating potential bioactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., GABA receptors). The nitro group’s orientation affects binding affinity—use AutoDock Vina for simulations .
- MD simulations : Assess stability in aqueous environments (AMBER/CHARMM force fields). The methyl group enhances hydrophobicity, influencing membrane permeability .
Advanced: How to resolve discrepancies in NMR data for substituent effects?
Answer:
- 15N NMR : Assigns nitrogens in the oxazole and nitro groups. For this compound, expect δ −3.1 ppm (oxazole N) and δ −294.6 ppm (nitro N) .
- Crystallographic validation : Compare experimental X-ray bond lengths (C-O: ~1.36 Å; C-N: ~1.29 Å) with NMR-derived structures to identify tautomerism or impurities .
- Solvent titration : Monitor chemical shift changes in DMSO-d₆ vs. CDCl₃ to detect hydrogen bonding or aggregation .
Advanced: What strategies optimize yield in multi-step syntheses?
Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify optimal conditions. For cyclization, 70°C with 1.2 eq. POCl₃ maximizes yield .
- In-line monitoring : Use FTIR or ReactIR to track reaction progress in real time, minimizing side-product formation .
- Protection/deprotection : Temporarily protect the nitro group (e.g., as a silyl ether) during reactive steps to prevent reduction .
Advanced: How to analyze photophysical interactions for material science applications?
Answer:
- Fluorescence quenching studies : Titrate silver nanoparticles into oxazole solutions. Monitor emission at λₑₓ = 350 nm; a Stern-Volmer plot quantifies quenching efficiency .
- TD-DFT : Predict UV-Vis absorption peaks (e.g., π→π* transitions at ~300 nm) and compare with experimental spectra .
- Surface plasmon resonance (SPR) : Assess binding kinetics between the compound and metallic surfaces for sensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
